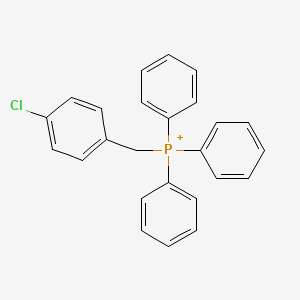

4-Chlorobenzyltriphenylphosphonium

Beschreibung

4-Chlorobenzyltriphenylphosphonium chloride (CAS: 1530-39-8) is a quaternary phosphonium salt with the molecular formula C25H21Cl2P and a molecular weight of 423.31–423.33 g/mol . It is characterized by a chlorobenzyl group attached to a triphenylphosphonium core. This compound is thermally stable, with a melting point exceeding 300°C , and is commonly used as a catalyst or intermediate in organic synthesis, particularly in Wittig reactions for olefin formation and in the preparation of silacyclohexane-based liquid crystals .

Key properties:

- Structure: [(4-Chlorophenyl)methyl]triphenylphosphonium chloride.

- Applications: Synthesis of liquid crystals (e.g., trans-4-(trans-4-(2-(4-(4-chlorophenyl)phenyl)ethyl)cyclohexyl)-1-n-propyl-1-silacyclohexane) , coupling reactions, and stabilization of reactive intermediates.

- Safety: Classified under HS Code 2931900090, with supervision conditions for import/export .

Eigenschaften

Molekularformel |

C25H21ClP+ |

|---|---|

Molekulargewicht |

387.9 g/mol |

IUPAC-Name |

(4-chlorophenyl)methyl-triphenylphosphanium |

InChI |

InChI=1S/C25H21ClP/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2/q+1 |

InChI-Schlüssel |

APCNUVQAZQVSLQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Related Phosphonium Salts

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The alkylation proceeds via an mechanism, where triphenylphosphine attacks the electrophilic carbon of 4-chlorobenzyl chloride. Stoichiometric excess of triphenylphosphine (1.5–2.0 equivalents) ensures complete conversion, as unreacted starting materials complicate purification. The reaction is exothermic, necessitating temperature control below 110°C to prevent decomposition.

Solvent Systems and Yield Optimization

Polar aprotic solvents such as acetonitrile enhance reaction rates by stabilizing the transition state. However, aqueous-phase systems have gained prominence due to easier separation of hydrophobic byproducts. Early methods reported yields of 85–90%, but modern adaptations incorporating reflux and controlled stoichiometry achieve up to 95%.

Aqueous-Phase Industrial Synthesis

A patented two-stage process (CN109912651A) exemplifies industrial-scale production. This method eliminates organic solvents, reducing environmental impact and operational costs.

Stage 1: Initial Heating and Reactant Mixing

A mixture of water (4–5 times the weight of triphenylphosphine) and excess 4-chlorobenzyl chloride (2–3 times the weight of triphenylphosphine) is heated to 80–85°C. Triphenylphosphine is gradually added via vibrating feeder, initiating an exothermic reaction. Aqueous-phase reflux maintains temperatures below 110°C, preventing side reactions.

Stage 2: Filtration and Crystallization

Post-reaction, the mixture is held at 80–85°C for phase separation. The lower aqueous phase, containing dissolved product, is filtered through a 0.1–0.5 µm polytetrafluoroethylene (PTFE) membrane to remove particulates. Cooling to room temperature induces crystallization, with stirring at 80–120 rpm ensuring uniform crystal growth.

Table 1: Industrial Synthesis Parameters and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Temperature Range | 80–85°C (Stage 1); <110°C (Stage 2) | |

| Reaction Time | 3 hours (total) | |

| Yield | 98.59% | |

| Purity | 99.23% | |

| Solvent System | Water |

Catalytic Approaches and Advanced Modifications

Recent studies explore photoredox catalysis for phosphonium salt synthesis. A protocol using (2 mol%) under blue LED irradiation facilitates C–C bond formation with benzylic substrates. While demonstrated for bromobenzyl analogs, this method is adaptable to 4-chlorobenzyl derivatives.

Reaction Setup and Conditions

A degassed acetonitrile solution containing the phosphonium precursor, - (6 equivalents), and the iridium catalyst is irradiated for 24 hours. The reaction proceeds via single-electron transfer (SET), generating benzyl radicals that couple with phosphine.

Table 2: Catalytic Method Performance

Solvent and Reaction Optimization Trends

Methanol emerges as a preferred solvent in related phosphonium syntheses (e.g., triphenylmethylphosphonium chloride). Its high polarity facilitates rapid dissolution of triphenylphosphine, while its low boiling point (64.7°C) simplifies post-reaction removal. However, aqueous systems dominate this compound production due to superior phase separation and reduced toxicity.

Temperature and Pressure Considerations

Optimal temperatures range from 50–60°C for methanol-based systems, whereas aqueous methods operate at 80–85°C. Elevated pressures (9 kg/cm²) enhance reaction rates in closed systems but necessitate specialized equipment.

Comparative Analysis of Synthesis Routes

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-chlorobenzyltriphenylphosphonium, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-chlorobenzyl chloride and triphenylphosphine in anhydrous solvents (e.g., dichloromethane or acetonitrile). Optimization requires varying parameters such as solvent polarity, reaction temperature (e.g., 60–80°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of benzyl chloride to phosphine). Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products. Reaction progress can be monitored using P NMR to track phosphonium salt formation .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid exposure to moisture, as hydrolysis can degrade phosphonium salts. Use inert atmospheres (e.g., nitrogen) for long-term storage. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory during handling to prevent skin/eye contact .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and P NMR confirm structural integrity and purity (e.g., P chemical shifts typically appear at 20–25 ppm for phosphonium salts).

- X-ray Crystallography : Resolves molecular geometry and counterion interactions. For example, a low R-factor (<0.06) and high data-to-parameter ratio (>15:1) ensure structural validity .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M] at m/z 439.1 for CHClP) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in Wittig or Staudinger reactions?

- Methodological Answer : Conduct kinetic experiments using varying substrates (e.g., aldehydes for Wittig) and monitor intermediates via P NMR. Computational methods (DFT calculations) can model transition states to explain regioselectivity. Compare reactivity with analogous brominated phosphonium salts (e.g., [4-(bromomethyl)benzyl]triphenylphosphonium bromide) to assess halogen effects on reaction rates .

Q. How do crystal packing and counterion interactions influence the stability of this compound salts?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., ClH hydrogen bonds or π-π stacking). For example, in bis[(4-chlorobenzyl)triphenylphosphonium] tetrachloridozincate(II), the ZnCl counterion stabilizes the lattice via ClC interactions (mean C–C bond length = 1.39 Å). Thermal gravimetric analysis (TGA) can correlate structural features with decomposition thresholds .

Q. What strategies address contradictions in reported yields for this compound synthesis?

- Methodological Answer :

- Factorial Design : Systematically vary factors (solvent, temperature, catalyst) to identify optimal conditions. For example, a 2 factorial design testing toluene vs. DCM, KCO vs. NaOH, and 60°C vs. 80°C.

- Statistical Analysis : Use ANOVA to determine significant variables. Replicate experiments under controlled conditions to minimize batch-to-batch variability .

Q. How can researchers evaluate the biological activity of this compound derivatives in mitochondrial targeting?

- Methodological Answer :

- In Vitro Assays : Measure mitochondrial membrane potential using JC-1 dye in cancer cell lines (e.g., HeLa). Compare with structurally similar compounds like (4-carboxybutyl)triphenylphosphonium bromide, which accumulates in mitochondria due to its lipophilic cation properties.

- Structure-Activity Relationships (SAR) : Modify the benzyl substituent (e.g., nitro, methoxy) and assess cytotoxicity via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.